N-(4-Fluorophenyl)-N-methylacrylamide

Catalog No.
S13879847
CAS No.
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorophenyl)-N-methylacrylamide

Product Name

N-(4-Fluorophenyl)-N-methylacrylamide

IUPAC Name

N-(4-fluorophenyl)-N-methylprop-2-enamide

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3

InChI Key

UXLJQZSIVWTOJX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C=C

N-(4-Fluorophenyl)-N-methylacrylamide is an organic compound characterized by the presence of a fluorophenyl group and an acrylamide moiety. Its chemical structure can be represented as C11_{11}H12_{12}FNO, indicating that it contains 11 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in various fields including materials science and medicinal chemistry due to its unique structural features.

Typical of acrylamide derivatives. These include:

  • Radical Polymerization: The compound can act as a monomer in free radical polymerization processes, leading to the formation of polymers with varying properties depending on the reaction conditions and other monomers involved .
  • Michael Addition: It can undergo Michael addition reactions with nucleophiles, which is significant in synthesizing more complex molecules .
  • Electrophilic Substitution: The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, allowing for electrophilic substitution reactions under appropriate conditions .

Research indicates that N-(4-Fluorophenyl)-N-methylacrylamide and its derivatives exhibit biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that compounds in this class can inhibit microbial growth, making them candidates for pharmaceutical applications .
  • Anticancer Activity: Preliminary investigations have shown potential anticancer properties, although further studies are necessary to elucidate mechanisms and efficacy .

The synthesis of N-(4-Fluorophenyl)-N-methylacrylamide typically involves several steps:

  • Formation of Acryloyl Chloride: Acryloyl chloride is prepared from acrylic acid and thionyl chloride.
  • Reaction with Aniline Derivative: The acryloyl chloride is reacted with 4-fluoroaniline in the presence of a base (such as triethylamine) to form N-(4-fluorophenyl)acrylamide.
  • Methylation: The final step involves methylation using iodomethane or dimethyl sulfate to obtain N-(4-Fluorophenyl)-N-methylacrylamide .

N-(4-Fluorophenyl)-N-methylacrylamide has several potential applications:

  • Polymer Science: It can be used as a building block for synthesizing functional polymers with specific properties tailored for applications in coatings, adhesives, and drug delivery systems.
  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its unique chemical structure allows it to be utilized in creating advanced materials with desirable mechanical and thermal properties .

Interaction studies involving N-(4-Fluorophenyl)-N-methylacrylamide have focused on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how this compound can be modified to enhance its biological activity or tailor its properties for specific applications. The compound has shown promise in undergoing reactions that lead to functionalized derivatives, which are crucial for developing new materials or pharmaceuticals .

Several compounds share structural similarities with N-(4-Fluorophenyl)-N-methylacrylamide, including:

Compound NameStructure FeaturesNotable Properties
N-(4-Methylphenyl)-N-methylacrylamideContains a methyl group instead of fluorineSimilar reactivity but different biological activity
N-(Phenyl)-N-methylacrylamideLacks fluorine substituentBroader range of applications
N-(4-Chlorophenyl)-N-methylacrylamideContains chlorine instead of fluorineDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of N-(4-Fluorophenyl)-N-methylacrylamide lies in the electron-withdrawing nature of the fluorine atom which enhances its electrophilicity compared to similar compounds. This property may contribute to its distinctive reactivity patterns and biological activities, making it a valuable compound in research and application contexts .

Nucleophilic Acylation Approaches Using Acryloyl Chloride Derivatives

The synthesis of N-(4-fluorophenyl)-N-methylacrylamide typically begins with the formation of the acrylamide backbone via nucleophilic acylation. In this step, 4-fluoroaniline reacts with acryloyl chloride in anhydrous ethyl acetate under nitrogen atmosphere. The reaction proceeds via a two-step mechanism: initial protonation of the amine by hydrochloric acid (generated in situ), followed by nucleophilic attack on the electrophilic carbonyl carbon of acryloyl chloride. This method yields N-(4-fluorophenyl)acrylamide as a white solid with 92% efficiency after aqueous workup and recrystallization.

An alternative pathway involves in situ generation of acyl fluorides using pentafluorophenyl (PFP) reagents, as demonstrated in recent amidation studies. While this method avoids handling moisture-sensitive acryloyl chloride directly, it introduces complexity through the need for precise stoichiometric control of PFP and base additives. Comparative analysis reveals that traditional acryloyl chloride routes provide superior yields (92% vs. 68–87% for PFP-mediated reactions), making them preferable for large-scale synthesis.

Table 1: Comparison of Acylation Methods

ParameterAcryloyl ChloridePFP-Mediated
Yield92%68–87%
Reaction Time2 hours30 min–3 hours
Byproduct Formation<5%10–15%
Moisture SensitivityHighModerate

The choice between these methods depends on scale and equipment availability. For laboratory-scale synthesis, acryloyl chloride remains optimal, while PFP-based approaches may suit continuous flow systems where reagent stability is paramount.

Tertiary Amine-Mediated Alkylation Techniques for N-Methyl Substitution

Introduction of the N-methyl group constitutes the second critical step, achieved through alkylation of N-(4-fluorophenyl)acrylamide. The process employs iodomethane (1.1 equivalents) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Deprotonation of the secondary amide by NaH generates a resonance-stabilized amide ion, which undergoes nucleophilic substitution with iodomethane at 0°C, followed by gradual warming to room temperature. This method achieves 96% yield after column chromatography purification.

Mechanistic studies highlight the importance of base strength and solvent polarity. Weak bases like triethylamine result in incomplete deprotonation, reducing alkylation efficiency to <50%, while polar aprotic solvents (e.g., THF) stabilize the amide ion intermediate. Recent attempts to substitute iodomethane with dimethyl sulfate showed comparable yields (94%) but introduced toxicity concerns, reinforcing iodomethane’s preference in industrial settings.

Table 2: Alkylation Condition Optimization

BaseSolventTemperatureYield
NaHTetrahydrofuran0°C → RT96%
KOtBuToluene0°C → RT88%
DBUAcetonitrile0°C → RT78%

Notably, exceeding 1.2 equivalents of iodomethane leads to over-alkylation, producing quaternary ammonium salts as byproducts. Stoichiometric control and slow addition rates (<0.5 mL/min) are therefore critical.

Solvent Systems and Temperature Effects on Reaction Efficiency

Solvent selection profoundly impacts both acylation and alkylation steps. In the acylation stage, ethyl acetate’s moderate polarity (dielectric constant ε = 6.0) balances reagent solubility and reaction exotherm, whereas more polar solvents like dimethylformamide (DMF) accelerate hydrolysis of acryloyl chloride. Post-reaction, ethyl acetate’s immiscibility with aqueous HCl simplifies product isolation via liquid-liquid extraction.

For alkylation, tetrahydrofuran (ε = 7.5) outperforms dichloromethane (ε = 8.9) due to its ability to solubilize NaH while maintaining a low dielectric environment that favors ion pair separation. Temperature gradients are equally critical: maintaining 0°C during iodomethane addition minimizes side reactions, while subsequent warming to 25°C ensures complete conversion within 1 hour.

Table 3: Solvent Impact on Reaction Efficiency

StepSolventTemperature RangeYield
AcylationEthyl acetate0°C → RT92%
AcylationToluene0°C → RT85%
AlkylationTetrahydrofuran0°C → RT96%
AlkylationDichloromethane0°C → RT72%

Recent advances in continuous flow synthesis demonstrate that THF/water biphasic systems achieve 98% conversion in acrylate formation, though isolation challenges persist due to emulsification during workup. These findings underscore the need for solvent systems tailored to both reaction and purification phases.

Free Radical Initiation Mechanisms in Acrylamide Copolymerization

The free radical polymerization of N-(4-Fluorophenyl)-N-methylacrylamide proceeds through conventional initiation, propagation, and termination mechanisms characteristic of acrylamide derivatives [1]. The electron-withdrawing nature of the fluorine atom at the para position of the phenyl ring significantly influences the reactivity and polymerization kinetics of this monomer [2].

Initiation Mechanisms

Free radical initiation of N-(4-Fluorophenyl)-N-methylacrylamide typically employs ammonium persulfate in combination with N,N,N',N'-tetramethylethylenediamine as the catalytic system [3]. The ammonium persulfate generates free oxygen radicals, which are stabilized and enhanced by the tertiary amine catalyst, leading to efficient initiation of the polymerization process [3]. Alternative initiation systems include photochemical processes utilizing riboflavin in the presence of N,N,N',N'-tetramethylethylenediamine, which provides controlled initiation under mild conditions [3].

Kinetic Parameters and Rate Constants

The polymerization kinetics of fluorinated acrylamide derivatives demonstrate distinct characteristics compared to unsubstituted acrylamides [4]. Perfluorinated substituents cause a reduction in the kinetic constant for polymer chain termination, leading to enhanced molecular weight development [4]. The propagation rate constant for N-substituted acrylamides shows significant dependence on the electronic nature of the substituents, with electron-withdrawing groups like the fluorophenyl moiety increasing the monomer reactivity [5].

ParameterValue RangeTemperature (°C)Reference Conditions
Propagation Rate Constant (kp)1.2 × 10³ - 3.8 × 10³ L mol⁻¹ s⁻¹25-60Aqueous solution [6]
Termination Rate Constant (kt)2.1 × 10⁷ - 8.9 × 10⁷ L mol⁻¹ s⁻¹25-60Aqueous solution [6]
Overall Polymerization Rate0.15-0.45 mol L⁻¹ h⁻¹50-70Free radical conditions [7]

Temperature Effects on Polymerization

Temperature exerts a profound influence on the polymerization behavior of N-(4-Fluorophenyl)-N-methylacrylamide [8]. Polymerization at temperatures between 23-25°C produces polymers with optimal transparency, elasticity, and mechanical properties [8]. Lower temperatures (0-4°C) result in turbid, porous, and inelastic polymer structures due to increased hydrogen bonding interactions [9]. Conversely, elevated temperatures above 60°C lead to excessive chain termination, producing short polymer chains and brittle materials [9].

Molecular Weight Control

The molecular weight of N-(4-Fluorophenyl)-N-methylacrylamide polymers can be effectively controlled through initiator concentration modulation [10]. Lower initiator concentrations yield higher molecular weight polymers, while increased initiator levels produce shorter polymer chains [10]. Chain transfer agents, particularly bromoform, have demonstrated effectiveness in regulating molecular weight without significantly affecting polymerization rates [11]. At concentrations of 0.5 to 2.0 mol% relative to monomer, bromoform provides precise molecular weight control through both bromine and hydrogen atom transfer mechanisms [11].

Helix-Sense-Selective Polymerization Through Chiral Additive Induction

The helix-sense-selective polymerization of N-(4-Fluorophenyl)-N-methylacrylamide represents a sophisticated approach to generating optically active polymers with controlled helical conformations [12]. This technique utilizes chiral additives to induce preferential formation of either right-handed or left-handed helical structures during the polymerization process [13].

Chiral Additive Systems

Menthol derivatives serve as highly effective chiral additives for inducing helix-sense selectivity in N-(4-Fluorophenyl)-N-methylacrylamide polymerization [12]. Both (+)-menthol and (-)-menthol can be employed to generate polymers with opposite helical senses, demonstrating the versatility of this approach [14]. The chiral induction mechanism involves chain transfer processes where the optically active additives interact with growing polymer radicals, influencing the stereochemical course of propagation [13].

Chiral AdditiveConcentration (mol%)Helical SenseOptical Activity (degrees)Temperature (°C)
(+)-Menthol10-50Right-handed+45 to +12040-60 [12]
(-)-Menthol10-50Left-handed-45 to -12040-60 [12]
(+)-Neomenthol15-40Right-handed+35 to +9550-70 [13]
(-)-Neomenthanethiol5-25Left-handed-60 to -14040-50 [13]

Mechanism of Helix-Sense Selection

The helix-sense selection mechanism involves multiple pathways depending on the nature of the chiral additive employed [13]. For optically active alcohols like menthol, the selectivity occurs through chain transfer processes where hydrogen abstraction from the chiral molecule creates new initiation sites with defined stereochemistry [13]. In the case of optically active thiols, both hydrogen transfer and thio radical initiation contribute to the helical selectivity [13].

Polymer Characterization and Properties

Polymers obtained through helix-sense-selective polymerization exhibit distinctive circular dichroism spectra indicating prevailing one-handed helicity [12]. The tacticity analysis reveals that these polymers are almost 100% isotactic, contributing to their unique optical and mechanical properties [12]. The helical structure extends for approximately 12-13 monomeric units from the chain end before helix reversal may occur [15].

Solvent Effects on Chiral Induction

The choice of polymerization solvent significantly influences the effectiveness of chiral induction [16]. Helix-sense-selective surface grafting polymerization has been developed as an alternative approach, utilizing pre-chiralized surfaces to transfer chirality to growing polymer chains [16]. This method enables the fabrication of optically active hybrid materials with defined core-shell architectures [16].

Crosslinking Density Modulation Using Bis-acrylamide Comonomers

The incorporation of bis-acrylamide comonomers provides precise control over crosslinking density in N-(4-Fluorophenyl)-N-methylacrylamide polymer networks [17]. N,N'-methylenebisacrylamide serves as the most commonly employed crosslinking agent, offering tetra-functional reactivity for network formation [18].

Crosslinking Chemistry and Mechanisms

The crosslinking reaction proceeds through free radical copolymerization between N-(4-Fluorophenyl)-N-methylacrylamide and N,N'-methylenebisacrylamide [3]. The bis-acrylamide crosslinker contains two reactive vinyl groups that can participate in propagation reactions with growing polymer chains, creating branch points and ultimately three-dimensional network structures [19]. However, the actual crosslinking efficiency is lower than theoretical predictions due to cyclization reactions and intramolecular crosslinking events [19].

Crosslinker Concentration Effects

The ratio of bis-acrylamide to primary monomer directly influences the porosity and mechanical properties of the resulting polymer network [17]. Higher crosslinker concentrations lead to more cross-linked polymer clusters but paradoxically result in reduced overall crosslinking efficiency due to preferential homo-monomer reactions of the bis-acrylamide [19].

Crosslinker Ratio (%)Gel Content (%)Swelling RatioElastic Modulus (kPa)Network Density (mol/cm³)
0.585-9015-2045-652.1 × 10⁻⁴ [20]
1.092-9610-1585-1204.8 × 10⁻⁴ [20]
2.096-986-10150-2208.9 × 10⁻⁴ [20]
5.098-993-6320-4501.8 × 10⁻³ [20]

Alternative Crosslinking Systems

Beyond N,N'-methylenebisacrylamide, alternative crosslinking agents have been investigated for specialized applications [21]. Organic activators including alkanolamines and quaternary ammonium salts can substantially increase crosslinking reactivity, allowing for reduced polymer concentrations while maintaining desired gel properties [21]. Bimodal molecular weight distribution approaches involving combinations of high and low molecular weight base polymers offer additional control over network architecture [21].

Network Structure and Properties

The hierarchical bulk molecular structure of crosslinked N-(4-Fluorophenyl)-N-methylacrylamide networks extends beyond simple fishing net models [19]. Small-angle X-ray scattering and light transmittance studies reveal complex nanoscopic and microscopic distributions of crosslinker within the polymer matrix [19]. The formation of crosslinker-rich domains creates heterogeneous network structures with varying local crosslink densities [19].

Acrylamide Functionalization Strategies for Bioavailability Enhancement

The bioavailability enhancement of acrylamide derivatives, particularly N-(4-Fluorophenyl)-N-methylacrylamide, represents a critical aspect of pharmaceutical development. Multiple formulation strategies have been developed to address the inherent challenges associated with acrylamide-based drug candidates, including limited aqueous solubility and potential stability issues [1] [2].

Nanoparticle Encapsulation Systems have emerged as a particularly promising approach for fluorinated acrylamide derivatives. Nanostructured lipid carriers have demonstrated significant success in enhancing drug bioavailability through improved cellular uptake and sustained release profiles [1]. For compounds like N-(4-Fluorophenyl)-N-methylacrylamide, with its moderate lipophilicity enhanced by the fluorine substituent, encapsulation within liposomal systems or polymeric nanoparticles provides dual benefits of protection from degradation and enhanced membrane permeation [3].

The application of solid dispersion technology has shown particular relevance for acrylamide derivatives with poor aqueous solubility. The dispersion of N-(4-Fluorophenyl)-N-methylacrylamide in hydrophilic polymers such as polyethylene glycol or hydroxypropyl methylcellulose can dramatically improve dissolution rates [2] [4]. This approach is especially valuable given the compound's estimated low water solubility (<1 mg/mL), which is attributed to the combined hydrophobic effects of the fluorophenyl and methyl substituents [5] .

Micronization and particle size reduction strategies offer additional pathways for bioavailability enhancement. The reduction of particle size to the nanometer scale increases the surface area available for dissolution, thereby improving the dissolution rate according to the Noyes-Whitney equation [2] [7]. For crystalline forms of acrylamide derivatives, this approach can be particularly effective in overcoming dissolution-limited absorption.

Complexation approaches utilizing cyclodextrins or other inclusion complex formers provide opportunities to enhance solubility without structural modification of the parent compound. However, the relatively large molecular size of N-(4-Fluorophenyl)-N-methylacrylamide (MW 179.19) may limit the effectiveness of certain complexation strategies [2] [4].

The prodrug approach offers sophisticated opportunities for bioavailability enhancement through chemical modification. For acrylamide derivatives, careful design is required to maintain the essential acrylamide warhead functionality while optimizing absorption, distribution, metabolism, and excretion properties [2] [8]. The fluorine substituent in N-(4-Fluorophenyl)-N-methylacrylamide provides additional considerations for prodrug design, as the electronic effects of fluorine can influence both the stability of prodrug linkages and the pharmacokinetics of the released active compound [9] [10].

Covalent protein binding represents a unique bioavailability enhancement strategy specific to acrylamide derivatives. The inherent reactivity of the acrylamide moiety toward cysteine residues in target proteins can provide prolonged target engagement, effectively extending the apparent half-life of the compound [11] [12]. The fluorine substituent enhances this approach by modulating the electronic properties of the acrylamide warhead, potentially improving selectivity and reducing off-target reactivity [9].

Polymer conjugation strategies offer controlled release and targeted delivery capabilities for acrylamide derivatives. The compatibility of the acrylamide functionality with various biocompatible polymers enables the development of sustained-release formulations [13] [14]. For N-(4-Fluorophenyl)-N-methylacrylamide, polymer conjugation can address both bioavailability and stability concerns while maintaining the essential pharmacological activity.

Hydrogen Bonding Networks and Target Protein Binding Affinities

The hydrogen bonding interactions of N-(4-Fluorophenyl)-N-methylacrylamide with target proteins represent a fundamental determinant of binding affinity and selectivity. Recent advances in understanding hydrogen bond pairing principles have revealed sophisticated mechanisms by which these interactions contribute to drug-target recognition [15] [16].

Strong-Strong Hydrogen Bond Pairing represents the most advantageous binding mode for acrylamide derivatives. When both the drug molecule and target protein contribute strong hydrogen bond donors and acceptors, synergistic binding occurs without competitive interference from water molecules [15] [17]. In the context of N-(4-Fluorophenyl)-N-methylacrylamide, the amide nitrogen can serve as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. The fluorine substituent, while typically a weak hydrogen bond acceptor, can participate in these networks under appropriate geometric conditions [18] [19].

The hydrogen bond pairing principle demonstrates that binding affinity can be enhanced by several hundredfold when optimal donor-acceptor combinations are achieved [15] [20]. For acrylamide derivatives, this principle suggests that target proteins with complementary hydrogen bonding capabilities in their binding sites will exhibit the highest affinity interactions. The presence of the fluorine substituent in N-(4-Fluorophenyl)-N-methylacrylamide introduces additional complexity, as fluorine can serve as a weak hydrogen bond acceptor while simultaneously influencing the electronic properties of neighboring atoms [9] [21].

Weak-Weak Hydrogen Bond Pairing provides moderate binding enhancement through coordinated weak interactions. The aromatic C-H bonds in the fluorophenyl ring of N-(4-Fluorophenyl)-N-methylacrylamide can participate in weak hydrogen bonding interactions with protein acceptors [18] [22]. The fluorine substituent enhances the acidity of these aromatic protons through inductive effects, potentially strengthening these weak interactions [9] [21].

The temporal dynamics of hydrogen bonding during ligand-protein association processes significantly influence binding kinetics. Studies have shown that the formation and breaking of hydrogen bonds during the binding process can determine whether a compound behaves as a fast or slow binder [23] [24]. For acrylamide derivatives like N-(4-Fluorophenyl)-N-methylacrylamide, the flexibility of the acrylamide side chain allows for dynamic hydrogen bonding interactions that can optimize the binding pathway.

Intramolecular hydrogen bonding within the drug molecule itself can influence binding affinity by affecting conformational preferences. The spatial arrangement of the fluorine substituent, methyl group, and acrylamide moiety in N-(4-Fluorophenyl)-N-methylacrylamide may favor specific conformations that are complementary to target protein binding sites [25] [26].

Water-mediated hydrogen bonding represents an important consideration in drug design, as water molecules can either compete with or facilitate drug-protein interactions. The fluorine substituent in N-(4-Fluorophenyl)-N-methylacrylamide can alter the hydration patterns around the molecule, potentially affecting the energetics of water displacement upon binding [17] [27].

The design implications of hydrogen bonding networks suggest that optimization of acrylamide derivatives should consider the complete hydrogen bonding environment of the target protein. For N-(4-Fluorophenyl)-N-methylacrylamide, this includes not only the direct interactions of the acrylamide moiety but also the contribution of the fluorinated aromatic system to the overall binding affinity [28] [22].

LogP/LogD Optimization Through Substituent Electronic Effects

The optimization of lipophilicity parameters through electronic effects represents a crucial aspect of structure-property relationships in acrylamide drug design. The electronic properties of the fluorine substituent in N-(4-Fluorophenyl)-N-methylacrylamide significantly influence both LogP and LogD values, which are fundamental determinants of drug absorption, distribution, and efficacy [29] [30].

Inductive Effects constitute the primary electronic mechanism by which fluorine influences lipophilicity. The strong electron-withdrawing character of fluorine (σᵢ = +0.50) creates a significant inductive effect that extends throughout the molecular framework [9] [21]. In N-(4-Fluorophenyl)-N-methylacrylamide, this inductive effect modulates the electron density of the aromatic ring and can influence the hydrogen bonding capability of the acrylamide moiety [31] [27].

The field effect of fluorine (σf = +0.45) provides additional electronic influence that can be distinguished from direct inductive effects. This field effect operates through space rather than through bonds and can influence the lipophilicity of N-(4-Fluorophenyl)-N-methylacrylamide in ways that depend on the three-dimensional molecular conformation [32] [33]. The field effect is particularly relevant for understanding how fluorine substitution affects the interaction of the compound with biological membranes and proteins.

Electronegativity considerations reveal that fluorine's unique position as the most electronegative element (χ = 4.0) creates distinctive electronic effects that cannot be replicated by other substituents. This high electronegativity influences both the dipole moment of N-(4-Fluorophenyl)-N-methylacrylamide and its ability to participate in various intermolecular interactions [19] [21]. The electronegative fluorine atom can serve as a hydrogen bond acceptor, albeit a weak one, while simultaneously influencing the acidity of nearby protons [9] [34].

Lipophilicity modulation through fluorine substitution typically results in increased LogP values, with average increases of approximately 0.25 log units observed in matched-pair analyses [10] [35]. For N-(4-Fluorophenyl)-N-methylacrylamide, the fluorine substituent is expected to increase lipophilicity relative to the corresponding non-fluorinated analog, potentially improving membrane permeability and bioavailability [36] [37].

The context-dependent nature of fluorine effects on lipophilicity has been demonstrated through systematic studies showing that the impact of fluorine substitution depends on the electronic environment of the entire molecule [32] [33]. In N-(4-Fluorophenyl)-N-methylacrylamide, the presence of the electron-withdrawing acrylamide moiety creates a specific electronic context that influences how the fluorine substituent affects overall lipophilicity.

LogD optimization requires consideration of pH-dependent ionization, although N-(4-Fluorophenyl)-N-methylacrylamide lacks ionizable groups under physiological conditions. However, the compound's interaction with biological systems may involve pH-dependent processes that are influenced by the electronic effects of the fluorine substituent [38] [31].

Molecular electrostatic potential analysis reveals that fluorine substitution creates regions of altered electron density that can influence molecular recognition processes. The fluorine atom in N-(4-Fluorophenyl)-N-methylacrylamide generates a highly electronegative region that can participate in electrostatic interactions with positively charged regions of target proteins [32] [26].

Metabolic stability considerations indicate that fluorine substitution can block metabolically labile sites while also influencing the metabolic fate of other positions in the molecule. The electronic effects of fluorine can deactivate nearby positions toward oxidative metabolism, potentially improving the pharmacokinetic properties of N-(4-Fluorophenyl)-N-methylacrylamide [9] [27].

Structure-activity optimization strategies should consider the balance between lipophilicity enhancement and maintenance of target binding affinity. For acrylamide derivatives, the electronic effects of fluorine substitution must be carefully balanced to optimize both pharmacokinetic properties and pharmacodynamic activity [39] [37]. The fluorine substituent in N-(4-Fluorophenyl)-N-methylacrylamide provides an optimal balance of electronic effects that can enhance both membrane permeability and target protein binding affinity.

Computational prediction of lipophilicity parameters for fluorinated compounds requires sophisticated algorithms that account for the unique electronic properties of fluorine. Recent advances in machine learning approaches have improved the accuracy of LogP and LogD predictions for fluorinated compounds, providing valuable tools for the optimization of acrylamide derivatives [40] [38].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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